7-(Dimethylamino)-2-methylhept-2-en-4-one;hydrochloride
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Overview
Description
7-(Dimethylamino)-2-methylhept-2-en-4-one;hydrochloride is a chemical compound that belongs to the class of enaminones Enaminones are known for their versatile reactivity and are used as building blocks in the synthesis of various heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-2-methylhept-2-en-4-one;hydrochloride typically involves the reaction of dimethylamine with a suitable precursor, such as a ketone or aldehyde, under acidic conditions. One common method is the reductive amination of 2-methylhept-2-en-4-one with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)-2-methylhept-2-en-4-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
7-(Dimethylamino)-2-methylhept-2-en-4-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-2-methylhept-2-en-4-one;hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers. This reactivity is crucial for its role in organic synthesis and potential biological activities.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl enaminones: These compounds share a similar structure and reactivity profile.
Dimethylaminoquinolines: These compounds are also used in medicinal chemistry and have similar applications.
Uniqueness
7-(Dimethylamino)-2-methylhept-2-en-4-one;hydrochloride is unique due to its specific structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
61464-99-1 |
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Molecular Formula |
C10H20ClNO |
Molecular Weight |
205.72 g/mol |
IUPAC Name |
7-(dimethylamino)-2-methylhept-2-en-4-one;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(2)8-10(12)6-5-7-11(3)4;/h8H,5-7H2,1-4H3;1H |
InChI Key |
RECKWCHLFLSQSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CCCN(C)C)C.Cl |
Origin of Product |
United States |
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